4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene
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Overview
Description
4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene is an organic compound that features a bromine atom, an ethoxy group, and an indolinylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene typically involves multiple steps, starting with the bromination of a suitable benzene derivative. The bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The ethoxy group can be introduced through an etherification reaction, while the indolinylsulfonyl group is added via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.
Etherification: Ethanol or other alcohols in the presence of an acid catalyst.
Sulfonylation: Sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism by which 4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene exerts its effects involves interactions with specific molecular targets. The indolinylsulfonyl group can interact with enzymes or receptors, modulating their activity . The bromine atom and ethoxy group may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-1-ethoxy-2-(indolinylsulfonyl)benzene is unique due to the presence of the indolinylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C16H16BrNO3S |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16BrNO3S/c1-2-21-15-8-7-13(17)11-16(15)22(19,20)18-10-9-12-5-3-4-6-14(12)18/h3-8,11H,2,9-10H2,1H3 |
InChI Key |
RIVJVRGCYBQXLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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